molecular formula C43H78N7O17P3S B1213334 Behenyl-coenzyme A CAS No. 24330-89-0

Behenyl-coenzyme A

Cat. No. B1213334
CAS RN: 24330-89-0
M. Wt: 1090.1 g/mol
InChI Key: NDDZLVOCGALPLR-GNSUAQHMSA-N
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Description

Behenyl-coenzyme A is a chemical compound with the formula C43H78N7O17P3S . It is a type of coenzyme A, which is an essential cofactor in all living organisms . Coenzyme A is involved in a large number of biochemical processes functioning either as an activator of molecules with carbonyl groups or as a carrier of acyl moieties .


Synthesis Analysis

Coenzyme A is synthesized from pantothenate (vitamin B5) and cysteine in a series of enzymatic reactions . The synthesis of phosphopantothenate, a precursor of CoA, is suggested to have been recruited independently in the bacterial and archaeal lineages by convergent evolution . Eukaryotes are believed to have inherited the genes for the synthesis of pantothenate from bacteria .


Molecular Structure Analysis

Behenyl-coenzyme A has a complex molecular structure. It contains a total of 151 bonds, including 73 non-H bonds, 16 multiple bonds, 40 rotatable bonds, 6 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 2 secondary amides (aliphatic), 1 thioester (aliphatic), and 1 primary amine (aromatic) .


Chemical Reactions Analysis

Coenzyme A and its derivatives, such as Behenyl-coenzyme A, play a central role in various biochemical reactions. They are involved in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . They also participate in the regulation of key metabolic enzymes .


Physical And Chemical Properties Analysis

Behenyl-coenzyme A has a molecular weight of 1090.102 Da and a mono-isotopic mass of 1089.438721 Da . It has a complex molecular structure with a large number of bonds and functional groups .

Scientific Research Applications

Synthesis and Biochemical Applications

The synthesis of Behenyl-coenzyme A (Behenyl-CoA) has been explored due to its potential applications in various biochemical processes. Chauhan and Dakshinamurti (1978) reported an efficient method for synthesizing Behenyl-CoA, highlighting its significance in preparative biochemistry (Chauhan & Dakshinamurti, 1978). This synthesis is crucial as Behenyl-CoA plays a role in intermediary metabolism and as an acyl carrier in prokaryotic and eukaryotic cells.

Role in Coenzyme A Biosynthesis

Behenyl-CoA is a part of the broader category of coenzyme A (CoA) derivatives. Kupke et al. (2003) and Leonardi et al. (2005) have provided insights into the biosynthesis of CoA in plants and its central role in metabolism, emphasizing the importance of Behenyl-CoA in these processes (Kupke, Hernández-Acosta, & Culiáñez-Macià, 2003); (Leonardi, Zhang, Rock, & Jackowski, 2005).

Therapeutic Potential

Di Meo et al. (2017) discussed the potential therapeutic applications of CoA precursors, including Behenyl-CoA, for neurodegenerative conditions related to pantothenate kinase deficiency, highlighting the medical significance of Behenyl-CoA derivatives (Di Meo et al., 2017).

Metabolic Functions in Cells

The diverse metabolic functions of CoA and its derivatives, including Behenyl-CoA, in cellular processes are well-documented. Strauss (2010) and Gout (2018) have provided overviews of CoA metabolism, underscoring the multifaceted roles of Behenyl-CoA in cell metabolism and redox regulation (Strauss, 2010); (Gout, 2018).

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/t32-,36-,37-,38+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZLVOCGALPLR-GNSUAQHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179069
Record name Behenyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1090.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Behenyl-coenzyme A

CAS RN

24330-89-0
Record name Docosanoyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24330-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Behenyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024330890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Behenyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Chauhan, K Dakshinamurti - Preparative Biochemistry, 1978 - Taylor & Francis
The synthesis of behenyl CoA by the reaction of coenzyme A with N-hydroxysuecinimide ester of behenic acid is reported. This method gives better yields of behenyl CoA when …
Number of citations: 4 www.tandfonline.com
MS Chauhan, K Dakshinamurti - Experimental Brain Research, 1979 - Springer
The developmental profile of fatty acid elongation enzymes of rat brain microsomes and mitochondria and the consequences of pyridoxine deficiency have been investigated. The …
Number of citations: 9 link.springer.com

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